molecular formula C11H7N3O B13667761 2-(1,3,4-Oxadiazol-2-yl)quinoline CAS No. 65944-12-9

2-(1,3,4-Oxadiazol-2-yl)quinoline

Cat. No.: B13667761
CAS No.: 65944-12-9
M. Wt: 197.19 g/mol
InChI Key: DVZBIWZRHQSNSI-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and 1,3,4-oxadiazole Quinoline is a nitrogen-containing aromatic compound, while 1,3,4-oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-2-carboxylic acid hydrazide with an appropriate reagent to form the oxadiazole ring. This can be achieved using reagents such as carbon disulfide (CS2) in an alcoholic alkaline solution, followed by acidification . Another method involves the use of acylhydrazides and cyclization agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)quinoline is unique due to its combined structural features of quinoline and oxadiazole, which confer distinct electronic and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

65944-12-9

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

2-quinolin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3O/c1-2-4-9-8(3-1)5-6-10(13-9)11-14-12-7-15-11/h1-7H

InChI Key

DVZBIWZRHQSNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=CO3

Origin of Product

United States

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